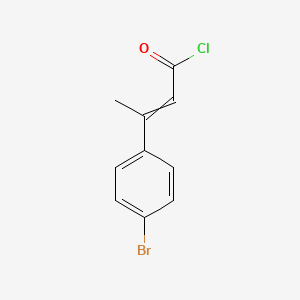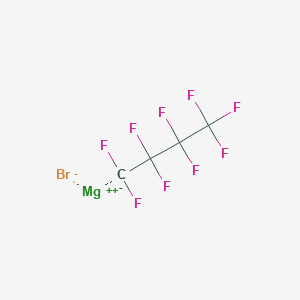
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its complex structure, which includes multiple benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- has several scientific research applications, including:
Chemistry: Used as a model compound for studying PAHs and their chemical behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- involves its interaction with molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates, which may interact with DNA and proteins. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(a,j)anthracene: A closely related PAH with a similar structure but lacking the methoxy group.
Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings.
Chrysene: A PAH with four fused benzene rings, differing in its structural configuration.
Uniqueness
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and modify its interactions with other molecules, making it distinct from other PAHs.
Propriétés
Numéro CAS |
76214-37-4 |
|---|---|
Formule moléculaire |
C23H14O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
7-methoxypentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17,19,21-decaene-2,13-dione |
InChI |
InChI=1S/C23H14O3/c1-26-15-8-11-17-14(12-15)7-10-19-21(17)23(25)20-16-5-3-2-4-13(16)6-9-18(20)22(19)24/h2-12H,1H3 |
Clé InChI |
WHMNGYAOUBMXNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=C(C3=O)C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


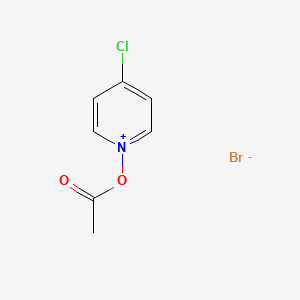


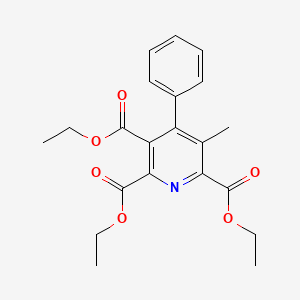
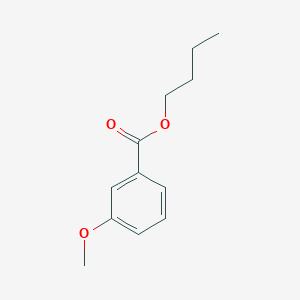
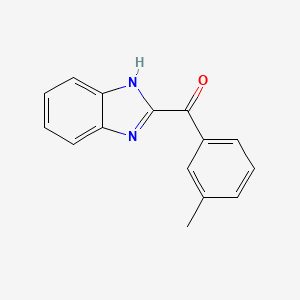
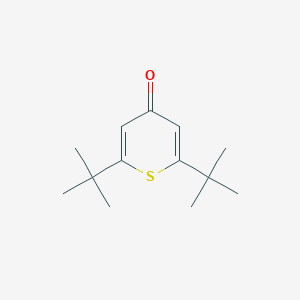
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)


